molecular formula C8H11F3IN3O B2700913 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine CAS No. 1354704-27-0

4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine

Katalognummer B2700913
CAS-Nummer: 1354704-27-0
Molekulargewicht: 349.096
InChI-Schlüssel: SETFZGAZUWDXNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine, also known as TFPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFPAM is a highly selective agonist of the G protein-coupled receptor GPR40, which is known to play a critical role in glucose metabolism and insulin secretion.

Wirkmechanismus

4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is a highly selective agonist of GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Upon binding to GPR40, 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine activates a signaling pathway that leads to the release of insulin from pancreatic beta cells in response to glucose stimulation.
Biochemical and Physiological Effects:
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, improve glucose tolerance in animal models of type 2 diabetes, and increase insulin sensitivity in peripheral tissues. 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has also been shown to improve lipid metabolism and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is its high selectivity for GPR40, which allows for specific investigation of the role of this receptor in glucose metabolism and insulin secretion. However, 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has a short half-life in vivo, which can complicate studies involving long-term treatment.

Zukünftige Richtungen

There are several future directions for research involving 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine. One area of interest is the development of more potent and selective GPR40 agonists for use as research tools and potential therapeutics for type 2 diabetes. Another area of interest is the investigation of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of GPR40 activation on glucose metabolism and insulin secretion.

Synthesemethoden

The synthesis of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine involves a series of chemical reactions, starting with the reaction of 4-iodopyrazole with methylamine to produce 4-iodo-1-methylpyrazole. This compound is then reacted with 3,3,3-trifluoropropyl bromide to produce 4-iodo-1-methyl-5-(3,3,3-trifluoropropyl)pyrazole. Finally, this compound is reacted with methylamine to produce 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine.

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has been extensively studied as a research tool for investigating the role of GPR40 in glucose metabolism and insulin secretion. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of type 2 diabetes. 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has also been used to study the effects of GPR40 activation on other physiological processes, such as lipid metabolism and inflammation.

Eigenschaften

IUPAC Name

4-iodo-1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3IN3O/c1-15-5(6(12)7(13)14-15)4-16-3-2-8(9,10)11/h2-4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETFZGAZUWDXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)N)I)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.